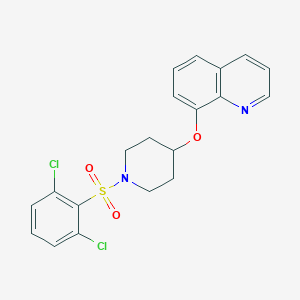![molecular formula C23H16Cl2N2O3S B2503430 Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate CAS No. 325734-56-3](/img/structure/B2503430.png)
Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate, is a multifunctional molecule that appears to be related to various heterocyclic compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs of chlorophenyl, chloroquinoline, and thiophene are recurrent in the literature, suggesting its relevance in the field of medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with the incorporation of chloro-functional groups and the formation of heterocyclic structures. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction, which is a common method for constructing quinoline derivatives . Similarly, the synthesis of ethyl 4-amino-2-trifluormethyl-thiophene-3-carboxylate involves reactions that are confirmed by NMR spectroscopy, indicating the importance of spectroscopic techniques in verifying the structures of such complex molecules .
Molecular Structure Analysis
The molecular structures of related compounds are often elucidated using techniques such as X-ray crystallography, NMR, and computational methods. For example, the crystal structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was determined using X-ray single crystal analysis . Similarly, the molecular structure of a thioamide derivative was determined by X-ray diffraction, and its spectroscopic data were analyzed . These studies highlight the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes various reactions such as the Dieckmann reaction, Williamson ether synthesis, and ester hydrolysis . These reactions are crucial for modifying the functional groups and achieving the desired properties of the final compounds. The unexpected synthesis of novel O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioates from ethyl 2-aminothiophene-3-carboxylates also demonstrates the complexity and unpredictability of chemical reactions involving these heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structures. The presence of chlorophenyl and chloroquinoline groups can significantly influence the electronic properties and reactivity of the molecules. The polymorphism observed in ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate indicates that even subtle changes in molecular packing can lead to different physical properties . The spectroscopic and computational studies provide insights into the vibrational frequencies and molecular geometries, which are essential for understanding the behavior of these compounds under various conditions .
科学的研究の応用
Synthesis and Antimicrobial Applications
Antimicrobial Agents : Research has shown the synthesis and potential antimicrobial applications of compounds similar to Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate. For instance, a study by Desai et al. (2007) explored the synthesis and characterization of new quinazolines, structurally related to the mentioned compound, as potential antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities against various microorganisms, such as Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
Synthesis via Gewald Reaction : Another study by Tormyshev et al. (2006) demonstrated the synthesis of 2-aminothiophene-3-carboxylates, which share a core structural motif with the compound . These were synthesized using the Gewald reaction, indicating a method for generating similar compounds that could have diverse scientific applications (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, & Flinn, 2006).
Dyes and Colorants
Novel Dyes : Karcı and Karcı (2012) explored the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, which could suggest potential applications of this compound in the development of new dyes and pigments. These compounds were evaluated for their solvatochromic behavior and tautomeric structures in various solvents (Karcı & Karcı, 2012).
Heterocyclic Chemistry
Heterocyclic Synthons : Mekheimer et al. (2005) described the use of a related compound, Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, as a versatile synthon in heterocyclic chemistry. This compound was used to synthesize novel perianellated tetracyclic heteroaromatics, highlighting the potential of this compound in the field of heterocyclic compound synthesis (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).
特性
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3S/c1-2-30-23(29)19-17(13-7-9-15(24)10-8-13)12-31-22(19)27-21(28)16-11-14-5-3-4-6-18(14)26-20(16)25/h3-12H,2H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVWBDWGQMFGGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3=CC4=CC=CC=C4N=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)
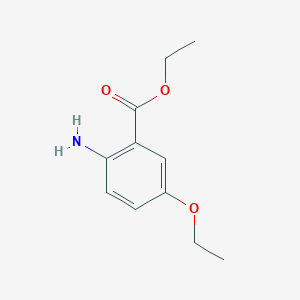
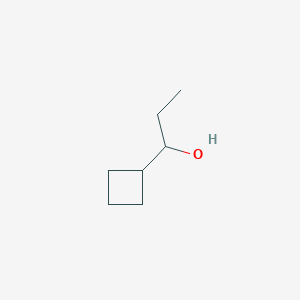
![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)
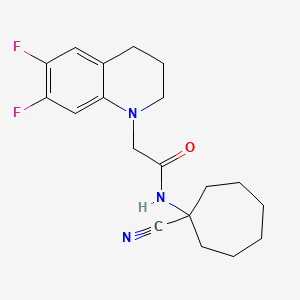
![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)
![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)
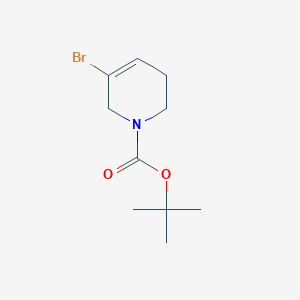

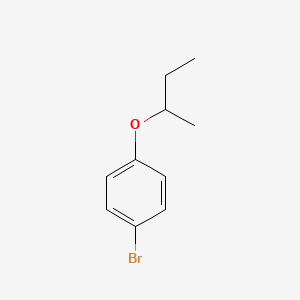
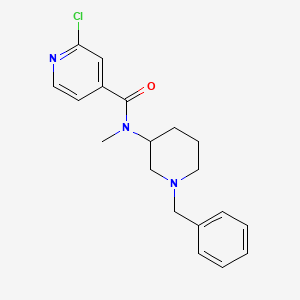
![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)
